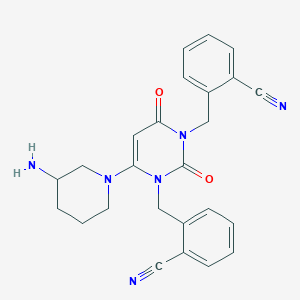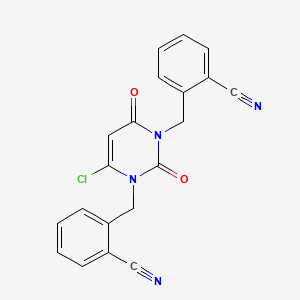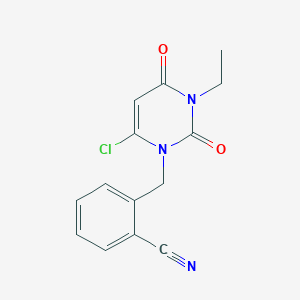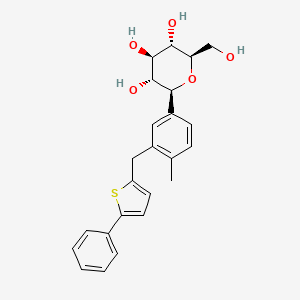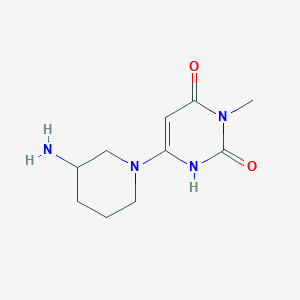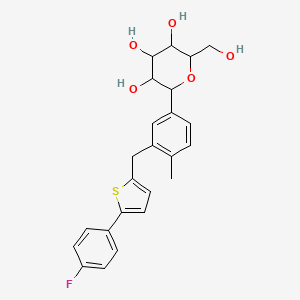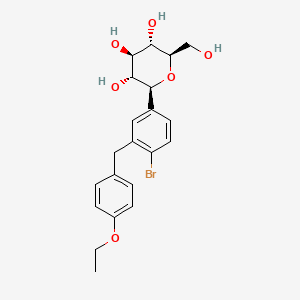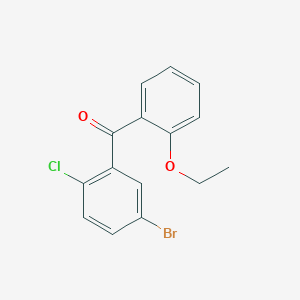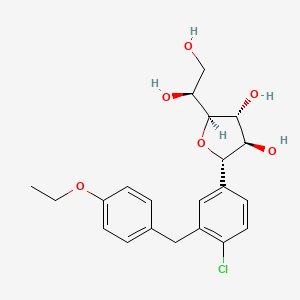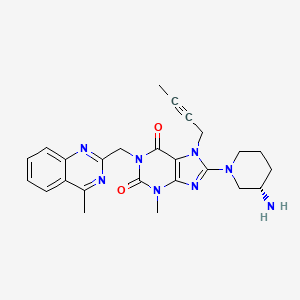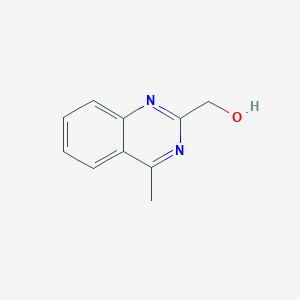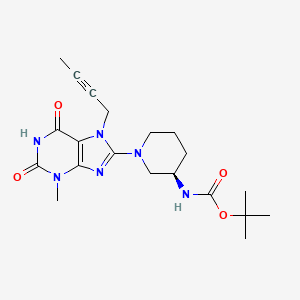![molecular formula C30H53N3O6 . 0.5 (C4H4O4) B600914 (2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid CAS No. 1630036-82-6](/img/structure/B600914.png)
(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid
Übersicht
Beschreibung
An impurity of Aliskiren
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Compounds with branched chains and specific functional groups, like aldehydes, play significant roles in food science, particularly in flavor formation. Smit et al. (2009) reviewed the production and breakdown pathways of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, highlighting their importance as flavor compounds in both fermented and non-fermented food products. This research illustrates how understanding the metabolic conversions at the microbial and food composition level can help in controlling the formation of desired flavor compounds in foods (Smit, Engels, & Smit, 2009).
Photodynamic Therapy Enhancements
Gerritsen et al. (2008) focused on improving photodynamic therapy (PDT) outcomes by enhancing the accumulation of protoporphyrin IX (PpIX) through various pretreatment strategies. This work underscores the significance of modifying treatment protocols, including the use of specific compounds, to enhance the efficacy of therapies for conditions like skin diseases. It demonstrates an approach to research where the modification and application of complex compounds can significantly impact clinical outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Aspartame Metabolism
The metabolism of specific compounds, such as aspartame, reveals insights into how complex molecules are broken down into components like aspartic acid, phenylalanine, and methanol, and how these components are further metabolized. Ranney and Oppermann (1979) discussed the metabolic pathways of the aspartate moiety from aspartame, drawing parallels to dietary aspartic acid metabolism. This type of research highlights the importance of understanding metabolic pathways in assessing the safety and effects of dietary supplements and artificial sweeteners (Ranney & Oppermann, 1979).
Conversion of Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) reviewed the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, an example of converting complex organic compounds into valuable chemicals for the industry. Their work points out the potential of using plant-derived compounds as alternative feedstocks for producing industrial chemicals, highlighting a sustainable approach to chemical manufacturing. This research exemplifies the scientific exploration into converting natural compounds into valuable materials for various applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
(2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFGNDXWVZPKJA-HZBJLSHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aliskiren Hemifumarate (SSSRisomer) Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




